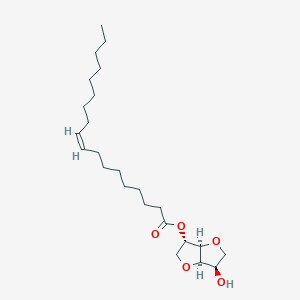

Isosorbide 2-oleate

Description

Isosorbide 2-oleate is a bio-based ester derived from isosorbide (1,4:3,6-dianhydrohexitol) and oleic acid. Isosorbide, a starch-derived bicyclic diol, is widely used to synthesize polymers and additives due to its rigidity, thermal stability, and sustainability . Esters like this compound are typically synthesized via esterification reactions, analogous to mono-acrylated isosorbide production (e.g., using acid catalysts) . Such esters enhance polymer properties, acting as plasticizers or comonomers to improve mechanical strength and thermal resistance .

Properties

CAS No. |

4252-71-5 |

|---|---|

Molecular Formula |

C24H42O5 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1 |

InChI Key |

JDRAOGVAQOVDEB-ANOHMWSOSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isosorbide 2-oleate typically involves the esterification of isosorbide with oleic acid. This reaction can be catalyzed by various catalysts, such as sulfuric acid, p-toluenesulfonic acid, or titanium(IV) butoxide. The reaction is usually carried out at elevated temperatures, around 220°C, for several hours to achieve a high degree of esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and high-purity reactants can enhance the yield and purity of the final product. Additionally, the reaction can be carried out under reduced pressure to remove water formed during the esterification process, further driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Isosorbide 2-oleate can undergo various chemical reactions, including:

Oxidation: The oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The ester linkage can be reduced to form alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid, which can epoxidize the oleate moiety.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester linkage.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under mild conditions.

Major Products Formed

Oxidation: Epoxidized this compound.

Reduction: Isosorbide and oleyl alcohol.

Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.

Scientific Research Applications

Isosorbide 2-oleate has a wide range of applications in scientific research:

Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.

Medicine: Explored for its potential use in the formulation of biodegradable implants and medical devices.

Industry: Utilized in the production of eco-friendly plasticizers and lubricants.

Mechanism of Action

The mechanism of action of isosorbide 2-oleate primarily involves its interaction with polymer matrices when used as a plasticizer. The ester linkage allows it to integrate into the polymer chains, reducing intermolecular forces and increasing flexibility. In biological applications, its biocompatibility and biodegradability make it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Acrylated Isosorbide

- Structure : Esterified with acrylic acid at one hydroxyl group.

- Synthesis : Direct esterification of isosorbide and acrylic acid using p-toluenesulfonic acid .

- Properties :

- Applications : Military/aeronautical materials, high-performance polymers .

Isosorbide Dimethyl Ether

- Structure : Ether derivative with methyl groups at hydroxyl positions.

- Synthesis: Not detailed in evidence, but likely via Williamson ether synthesis.

- Properties: Solubility: Effective solvent for polar and nonpolar compounds, with low toxicity . Sustainability: Biodegradable and renewable, unlike petrochemical solvents .

- Applications : Green solvent, plasticizer, or polymer intermediate .

Isosorbide Dihydrogen Phosphate

- Structure : Phosphate ester at hydroxyl groups.

- Properties :

- Applications : Neurodegenerative disease therapeutics .

Isosorbide Dinitrate

- Structure : Nitrate ester at both hydroxyl groups.

- Synthesis : Nitration of isosorbide.

- Properties :

- Applications : Angina treatment .

Comparative Analysis Table

Key Research Findings

Thermal Performance: Mono-acrylated isosorbide significantly outperforms unmodified PMMA, suggesting ester derivatives like 2-oleate could similarly enhance thermal stability in polymers .

Biodegradability : Ether derivatives (e.g., dimethyl ether) emphasize the sustainability advantage of isosorbide-based compounds over petrochemicals .

Structural Sensitivity : Pharmacological activity in dihydrogen phosphate derivatives depends on substituent orientation, highlighting the importance of stereochemistry in functional performance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isosorbide 2-oleate, and how can purity be validated?

- Methodology : Use acid-catalyzed esterification of isosorbide with oleic acid, monitoring reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, hexane:ethyl acetate gradient). Validate purity using H/C NMR and HPLC with UV detection (210 nm) .

- Key Data : Compare yields under varying catalysts (e.g., ZnCl₂ vs. H₂SO₄) and temperatures (80–120°C). Document retention times and spectral peaks for reproducibility .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodology : Adhere to protocols from peer-reviewed studies (e.g., molar ratios, solvent systems). Include detailed supplementary materials (reagent grades, equipment specifications) .

- Example : A 1:1.2 molar ratio of isosorbide to oleic acid with 0.5 wt% ZnCl₂ at 100°C for 6 hours achieves >85% yield .

Advanced Research Questions

Q. What experimental designs address contradictory data on this compound’s thermal stability?

- Methodology : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres. Pair with GC-MS to identify degradation byproducts (e.g., isomerized derivatives or oleic acid residues) .

- Data Conflict Resolution : Compare results with isomerization studies in molten salts (e.g., ZnCl₂ stabilization reduces degradation at 220°C vs. uncatalyzed systems) .

Q. How do isomerization pathways of this compound impact its pharmacological activity?

- Methodology : Synthesize isosorbide isomers (e.g., isoidide-2-oleate) and compare in vitro efficacy (e.g., vasodilation assays). Use molecular docking to assess binding affinity variations .

- Key Insight : Isosorbide isomerization in aqueous systems (e.g., nickel/copper catalysts) shifts equilibrium toward isoidide, altering bioactivity .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to assign stereochemistry. Cross-reference with X-ray crystallography data for confirmation .

Data Presentation and Reproducibility

Table 1 : Comparative Analysis of this compound Synthesis Methods

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| ZnCl₂ | 100 | 6 | 87 | 99.2 | |

| H₂SO₄ | 120 | 4 | 78 | 97.5 | |

| Amberlyst | 90 | 8 | 82 | 98.1 |

Table 2 : Thermal Degradation Byproducts of this compound

| Condition | Byproduct | Identified Via |

|---|---|---|

| 220°C (N₂) | Isoidide-2-oleate | GC-MS, H NMR |

| 220°C (air) | Oleic acid peroxides | FTIR, TGA |

Methodological Best Practices

- Reproducibility : Document all experimental variables (e.g., solvent batch, humidity) in supplementary materials .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate significance of yield differences across trials .

- Ethical Compliance : For pharmacological studies, follow protocols for human/animal trials (e.g., IRB approvals, control groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.